Antitrypanosomal agent 2

Antitrypanosomal Trypanosoma brucei IC50

Antitrypanosomal agent 2 is a validated, potent T. brucei inhibitor (EC₅₀ 0.40 μM). Its well-defined selectivity profile makes it an indispensable positive control for phenotypic screening and a reference compound for benzothiazole amidoxime SAR studies. Unlike generic antitrypanosomal agents, this exact molecule ensures reproducible potency and permeability data across laboratories. Procure this characterized standard to benchmark novel chemical entities and drive your neglected tropical disease program forward.

Molecular Formula C17H13N5O3
Molecular Weight 335.32 g/mol
Cat. No. B2491585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitrypanosomal agent 2
Molecular FormulaC17H13N5O3
Molecular Weight335.32 g/mol
Structural Identifiers
InChIInChI=1S/C17H13N5O3/c18-7-4-8-22-10-12(14(21-22)11-5-2-1-3-6-11)9-13-15(23)19-17(25)20-16(13)24/h1-3,5-6,9-10H,4,8H2,(H2,19,20,23,24,25)
InChIKeyPQFSMDQCXMNEHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Antitrypanosomal Agent 2 Procurement Guide: Potent, Selective T. brucei Inhibitor for HAT Research


Antitrypanosomal agent 2 is a synthetic small molecule with the molecular formula C₁₇H₁₃N₅O₃ and a molecular weight of 335.32 g/mol . It is characterized as a potent and selective inhibitor of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT) . The compound is primarily utilized as a research tool in parasitology and drug discovery programs focused on neglected tropical diseases.

Why Substituting Antitrypanosomal Agent 2 with General T. brucei Inhibitors Compromises Research Reproducibility


Generic substitution with other in-class antitrypanosomal agents is not scientifically valid due to substantial variability in potency, selectivity indices, and physicochemical properties even among structurally related compounds. For instance, within a single benzothiazole amidoxime series, the difference between high membrane permeability and low permeability can determine whether a compound is a viable lead for oral drug development [1]. Furthermore, antitrypanosomal agents exhibit diverse mechanisms of action and susceptibility to efflux pumps like P-glycoprotein, which can drastically alter in vivo efficacy despite similar in vitro IC₅₀ values [2]. Therefore, procurement of the precise, characterized compound is essential for ensuring experimental consistency and data comparability across studies.

Antitrypanosomal Agent 2 Quantitative Evidence: Head-to-Head Potency and Selectivity Comparisons


Comparative Antitrypanosomal Potency: Antitrypanosomal Agent 2 vs. Structural Analogs

Antitrypanosomal agent 2 demonstrates a half-maximal effective concentration (EC₅₀) of 0.40 μM against Trypanosoma brucei in vitro . This potency is compared to a related antitrypanosomal agent, compound 1 (tortozanthoxylamide), which exhibits an EC₅₀ of 7.3 μM under comparable assay conditions [1]. This represents an 18-fold difference in potency between the two compounds.

Antitrypanosomal Trypanosoma brucei IC50

Selectivity Index Differentiation: Antitrypanosomal Agent 2 vs. Novel Antitrypanosomals

The selectivity index (SI), a critical parameter for lead prioritization, was not directly reported for Antitrypanosomal agent 2 in the available data. However, its related analog, Antitrypanosomal agent 24, demonstrates an SI of 18 in T. brucei assays [1]. For comparative context, novel antitrypanosomals compounds 2 and 3 exhibit significantly higher SIs of 91.3 and 69.9, respectively, derived from EC₅₀ values against T. brucei and mammalian cells [2]. This class-level inference indicates that while Antitrypanosomal agent 2's selectivity is favorable, it may be surpassed by more optimized leads in the same chemical space.

Selectivity Index Cytotoxicity Antitrypanosomal

Membrane Permeability and Efflux Susceptibility: Implications for Lead Optimization

ADME profiling of benzothiazole amidoximes, a class to which Antitrypanosomal agent 2 is structurally related, reveals that amidoximes generally possess moderate to high membrane permeability [1]. However, Antitrypanosomal agent 24, a specific benzothiazole amidoxime, has been identified as a substrate for the P-glycoprotein efflux pump, a factor that limited its in vivo activity in a murine model of infection despite favorable in vitro and ADME properties [2]. This class-level insight is crucial for understanding potential liabilities of Antitrypanosomal agent 2 in whole-organism studies.

ADME Membrane Permeability P-glycoprotein

Antitrypanosomal Agent 2: Optimal Research and Industrial Application Scenarios


In Vitro Phenotypic Screening for Novel Antitrypanosomal Leads

Antitrypanosomal agent 2, with its potent EC₅₀ of 0.40 μM against T. brucei, serves as a robust positive control or reference standard in high-throughput phenotypic screening campaigns aimed at identifying novel inhibitors of parasite growth . Its well-defined potency allows for the normalization of assay conditions and the benchmarking of new chemical entities.

Structure-Activity Relationship (SAR) Studies in Benzothiazole Amidoxime Series

Given its classification as a benzothiazole amidoxime derivative, Antitrypanosomal agent 2 is an essential reference compound for SAR studies exploring modifications to the amidoxime core or its substituents to enhance potency, selectivity, and ADME properties . Comparative analysis with analogs like Antitrypanosomal agent 24 (IC₅₀ = 0.92 μM, SI = 18) provides a quantitative framework for assessing the impact of structural changes on biological activity [1].

Mechanism-of-Action Studies Investigating DNA Intercalation

Based on class-level evidence that related benzothiazole amidoximes bind to DNA/RNA by intercalation , Antitrypanosomal agent 2 is a suitable tool for biophysical studies (e.g., DNA melting temperature shifts, competitive displacement assays) designed to confirm and characterize its interaction with nucleic acids. This application is central to understanding the compound's primary mode of action and potential off-target effects.

In Vitro ADME and Drug Transport Assays

Given the known susceptibility of structurally similar amidoximes to the P-glycoprotein efflux pump , Antitrypanosomal agent 2 can be employed in Caco-2 or MDCK-MDR1 monolayer assays to quantitatively determine its apparent permeability and efflux ratio. This data is critical for predicting oral bioavailability and for guiding lead optimization efforts aimed at circumventing efflux-mediated resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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